molecular formula C8H9ClN2O2S B1518299 Ethyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate CAS No. 1156875-83-0

Ethyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate

Cat. No.: B1518299
CAS No.: 1156875-83-0
M. Wt: 232.69 g/mol
InChI Key: PRVDRIWPSVIQIP-UHFFFAOYSA-N
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Description

Ethyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate (CAS: 1156875-83-0) is an organic compound featuring a pyrazine core substituted with a chlorine atom at the 6-position and a sulfanylacetate ester group at the 2-position. Its molecular formula is C₈H₉ClN₂O₂S, with a molecular weight of approximately 232.68 g/mol. This compound is primarily utilized in pharmaceutical and agrochemical research due to its heterocyclic structure, which is conducive to interactions with biological targets .

Pyrazine derivatives are known for their diverse applications, ranging from antimicrobial agents to kinase inhibitors.

Properties

IUPAC Name

ethyl 2-(6-chloropyrazin-2-yl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2S/c1-2-13-8(12)5-14-7-4-10-3-6(9)11-7/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVDRIWPSVIQIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate is a compound of interest due to its diverse biological activities, particularly in the fields of anthelmintic and anticholinesterase applications. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various chemical reactions involving chloropyrazine derivatives and ethyl acetate. The synthesis typically involves nucleophilic substitution reactions where the sulfanyl group is introduced to the ethyl acetate framework.

Anticholinesterase Activity

One of the notable biological activities of this compound is its potential as an anticholinesterase agent. In vitro studies have demonstrated that this compound exhibits moderate anticholinesterase activity when compared to standard inhibitors like physostigmine. The structure-activity relationship (SAR) indicates that modifications in the pyrazine ring can enhance or diminish this activity, suggesting a complex interaction with the enzyme's active site .

Anthelmintic Activity

This compound has shown promising results in anthelmintic assays. Specifically, it demonstrated a significant ability to immobilize root-knot nematodes (Meloidogyne incognita), with efficacy comparable to that of commercial anthelmintic agents like Temik. Additionally, in tests against gastrointestinal nematodes such as Nippostrongylus brasiliensis, it exhibited stronger activity than albendazole, a widely used anthelmintic .

Case Studies

  • Nematode Immobilization : In a controlled laboratory setting, this compound was tested against Meloidogyne incognita. The compound effectively immobilized the nematodes at concentrations that were significantly lower than those required for traditional treatments .
  • Comparative Efficacy : A study comparing various synthesized compounds revealed that this compound had an EC₅₀ value of 33 nM against Nippostrongylus brasiliensis, showcasing its superior potency compared to albendazole (EC₅₀ = 340 nM) .

Research Findings

Recent research has focused on understanding the mechanisms underlying the biological activities of this compound. Key findings include:

  • Mechanism of Action : The anticholinesterase activity is attributed to the compound's ability to bind reversibly to acetylcholinesterase, inhibiting its function and thereby increasing acetylcholine levels in synaptic clefts .
  • Structure-Activity Relationship (SAR) : Variations in substituents on the pyrazine ring significantly influence both anticholinesterase and anthelmintic activities. The presence of electron-withdrawing groups, such as chlorine, enhances biological activity by stabilizing the interaction with target enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Ethyl 2-[(1,3-benzoxazol-2-yl)sulfanyl]acetate
  • Structure : Benzoxazole ring instead of pyrazine.
  • Synthesis : Prepared via reaction of 2-mercaptobenzoxazole with ethyl chloroacetate under reflux with K₂CO₃ in acetone .
  • Key Differences :
    • The benzoxazole core introduces aromaticity and planar geometry, which may enhance π-π stacking interactions.
    • Lacks the chlorine atom, reducing electrophilic character compared to the pyrazine derivative.
Ethyl 2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]acetate
  • Structure: Pyrimidine ring with amino and cyano substituents.
  • Properties: The amino group enables hydrogen bonding, while the cyano group increases polarity. Molecular weight: 247.30 g/mol .
  • Applications: Potential intermediate for nucleoside analogues due to its pyrimidine scaffold .
Ethyl 2-{[6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenylpyrimidin-4-yl]sulfanyl}acetate
  • Structure : Pyrimidine core with a 4-chlorophenylthio-methyl group and phenyl substituent.
  • Molecular Formula : C₂₀H₁₈ClN₃O₂S₂ .

Reactivity and Functionalization

  • Demethylation : Ethyl esters, such as those in , can undergo hydrolysis or demethylation (e.g., using BBr₃) to yield carboxylic acids, expanding utility in drug design .
  • Crystallography : Single-crystal X-ray studies (e.g., ) confirm stable hydrogen-bonding networks in sulfanylacetate derivatives, critical for solid-state stability .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents
Ethyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate Pyrazine C₈H₉ClN₂O₂S 232.68 Cl, sulfanylacetate
Ethyl 2-[(1,3-benzoxazol-2-yl)sulfanyl]acetate Benzoxazole C₁₁H₁₁NO₃S 237.27 Sulfanylacetate
Ethyl 2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]acetate Pyrimidine C₉H₁₀N₄O₂S 247.30 NH₂, CN, sulfanylacetate
Ethyl 2-{[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate Purine C₁₅H₁₃ClN₄O₂S 356.81 Cl-phenyl, sulfanylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate
Reactant of Route 2
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Ethyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate

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